

DDIT3 Protein Structure and Domains

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Compound of Interest

Compound Name: *Didit*

Cat. No.: *B1202816*

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DDIT3 is a relatively small protein of 169 amino acids with a molecular mass of approximately 19.2 kDa.[3] It belongs to the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors.[1][2] The protein is characterized by two primary functional domains: an N-terminal transcriptional regulation domain and a C-terminal basic leucine zipper (bZIP) domain.[3]

Quantitative Data

The following table summarizes the key quantitative data related to the human DDIT3 protein.

Feature	Value	Source
Full Name	DNA damage inducible transcript 3	GeneCards
Aliases	CHOP, GADD153, CEBPZ	GeneCards[4]
Amino Acid Count	169	UniProt, GeneCards[4]
Molecular Mass	19175 Da	GeneCards[4]
N-terminal Domain	Transcriptional Activation/Repression	ResearchGate[3]
C-terminal Domain	Basic Leucine Zipper (bZIP)	ResearchGate[3]
bZIP Domain Position	Amino acids 119-139 (Leucine Zipper)	UniProt

N-Terminal Transcriptional Regulation Domain

The N-terminal region of DDIT3 functions as a transcriptional activation and repression domain. [3] This domain is intrinsically disordered and is crucial for the protein's ability to modulate the expression of its target genes. It is also involved in the regulation of DDIT3's own stability through ubiquitin-proteasomal degradation.[3]

C-Terminal Basic Leucine Zipper (bZIP) Domain

The C-terminal of DDIT3 contains a highly conserved bZIP domain, which is characteristic of the C/EBP family.[1] This domain consists of two distinct regions:

- **Basic Region:** This region is responsible for binding to specific DNA sequences in the promoter regions of target genes.
- **Leucine Zipper:** This region facilitates the dimerization of DDIT3 with other bZIP-containing proteins, including other members of the C/EBP family.[1] DDIT3 typically forms heterodimers and acts as a dominant-negative inhibitor of other C/EBPs by preventing their binding to DNA.[1][2]

Signaling Pathways

DDIT3 is a central player in the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

The ATF4-DDIT3 Pathway in ER Stress-Induced Apoptosis

Under conditions of prolonged ER stress, the PERK branch of the UPR is activated, leading to the phosphorylation of eIF2 α and the subsequent preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4, in turn, translocates to the nucleus and induces the transcription of DDIT3. Elevated levels of DDIT3 then promote apoptosis by upregulating pro-apoptotic genes, such as TNFRSF10A (encoding DR4) and TNFRSF10B (encoding DR5), and downregulating anti-apoptotic genes.



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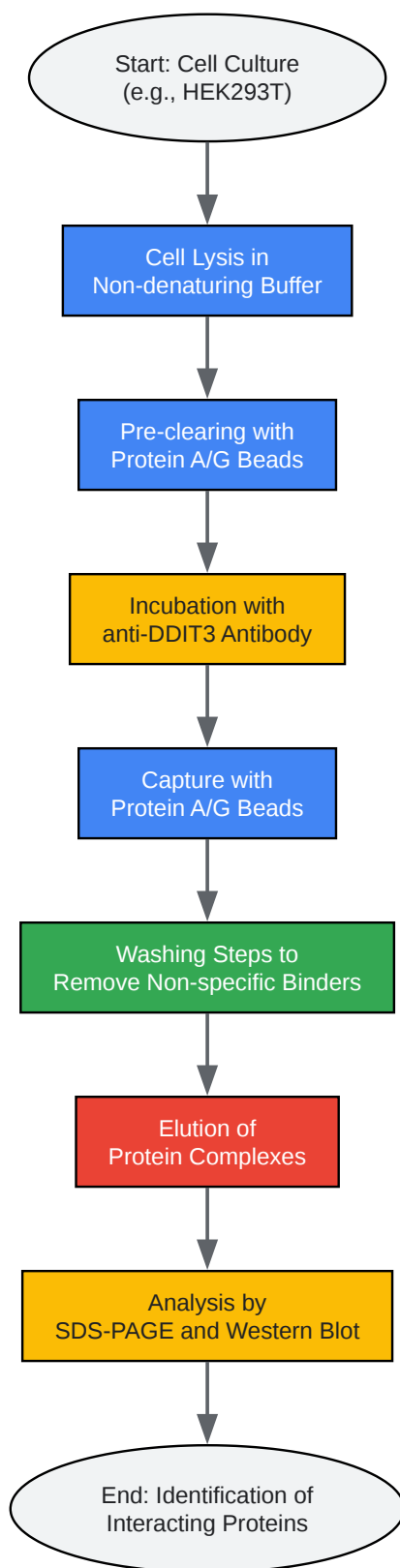
ATF4-DDIT3 Signaling Pathway in ER Stress.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study DDIT3.

Co-Immunoprecipitation (Co-IP) to Identify DDIT3-Interacting Proteins

Co-IP is used to determine if two or more proteins interact in vivo. The general workflow involves using an antibody to pull down a specific protein (the "bait," e.g., DDIT3) from a cell lysate, and then using Western blotting to detect other proteins (the "prey") that are bound to it.



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General Workflow for DDIT3 Co-Immunoprecipitation.

Detailed Methodology:

- **Cell Culture and Lysis:** Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
- **Pre-clearing:** Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with a primary antibody against DDIT3 overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be included.
- **Immune Complex Capture:** Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- **Washing:** Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- **Western Blot Analysis:** Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against suspected interacting partners.

Chromatin Immunoprecipitation (ChIP) Sequencing to Identify DDIT3 Target Genes

ChIP-sequencing is a powerful technique to identify the genomic regions where a specific protein, such as a transcription factor like DDIT3, binds.

Detailed Methodology:

- **Cross-linking:** Treat cells with formaldehyde to cross-link proteins to DNA.
- **Cell Lysis and Chromatin Shearing:** Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

- **Immunoprecipitation:** Immunoprecipitate the chromatin using an antibody specific to DDIT3.
- **Reverse Cross-linking and DNA Purification:** Reverse the cross-links and purify the immunoprecipitated DNA.
- **Library Preparation and Sequencing:** Prepare a DNA library from the purified fragments and perform high-throughput sequencing.
- **Data Analysis:** Align the sequencing reads to a reference genome and identify regions of enrichment, which represent the binding sites of DDIT3.

Western Blotting to Detect DDIT3 Expression

Western blotting is a standard technique to detect and quantify the amount of a specific protein in a sample.

Detailed Methodology:

- **Protein Extraction:** Extract total protein from cells or tissues using a suitable lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a method such as the Bradford or BCA assay.
- **SDS-PAGE:** Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with a primary antibody specific to DDIT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using a chemiluminescent substrate and an imaging system.

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